molecular formula C13H12BrNO3 B14910981 4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide

4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide

Katalognummer: B14910981
Molekulargewicht: 310.14 g/mol
InChI-Schlüssel: IHRGQMXDPGGXHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H10BrNO2. This compound is known for its unique structure, which includes a bromine atom, a furan ring, and a benzamide group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide typically involves the following steps:

    Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the benzene ring.

    Methylation: The attachment of a methyl group to the nitrogen atom of the benzamide group.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but lacks the hydroxyl and methyl groups.

    4-bromo-N-(furan-2-ylmethyl)-3-methylaniline: Contains a methylaniline group instead of the benzamide group.

Uniqueness

4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C13H12BrNO3

Molekulargewicht

310.14 g/mol

IUPAC-Name

4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C13H12BrNO3/c1-15(8-10-3-2-6-18-10)13(17)11-5-4-9(14)7-12(11)16/h2-7,16H,8H2,1H3

InChI-Schlüssel

IHRGQMXDPGGXHD-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CO1)C(=O)C2=C(C=C(C=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.